molecular formula C11H14O2 B188652 1-(3,5-Dimethylphenoxy)propan-2-one CAS No. 18621-26-6

1-(3,5-Dimethylphenoxy)propan-2-one

Cat. No. B188652
CAS RN: 18621-26-6
M. Wt: 178.23 g/mol
InChI Key: FOTWPARMSCBQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical form of “1-(3,5-Dimethylphenoxy)propan-2-one” is a liquid . Its molecular weight is 178.23 g/mol. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

A study by Enders and Chow (2006) highlights the application of proline-based catalysts in the organocatalytic asymmetric Michael addition, yielding polyfunctional nitro ketones with significant enantioselectivity. This process underscores the utility of 1-(3,5-Dimethylphenoxy)propan-2-one derivatives in synthesizing complex organic compounds with high stereocontrol, a critical aspect in the development of pharmaceuticals and fine chemicals (Enders & Chow, 2006).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1979) synthesized a series of compounds related to 1-(3,5-Dimethylphenoxy)propan-2-one, demonstrating substantial cardioselectivity due to their affinity for beta-1 over beta-2 adrenoceptors. This finding has implications for the development of more selective beta-blockers, potentially offering therapeutic advantages in cardiovascular diseases (Rzeszotarski et al., 1979).

Synthesis of Benzofuro[2,3-c]pyrazol-3(1H)-ones

Hogale et al. (1995) detailed the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid, a precursor in preparing benzofuro[2,3-c]pyrazol-3(1H)-ones. These compounds have potential applications in medicinal chemistry, highlighting the versatility of 1-(3,5-Dimethylphenoxy)propan-2-one derivatives in accessing heterocyclic structures with potential biological activity (Hogale et al., 1995).

Electrophysiological Studies

Hu and Qian (2001) investigated the effects of DDPH, a derivative of 1-(3,5-Dimethylphenoxy)propan-2-one, on L-type calcium and sodium currents in ventricular myocytes. This research provides insights into the ion channel modulating properties of such compounds, which could inform the development of new drugs for cardiac arrhythmias (Hu & Qian, 2001).

Crystallography and Computational Studies

Nycz et al. (2011) performed X-ray crystallography and computational studies on several cathinones, including derivatives of 1-(3,5-Dimethylphenoxy)propan-2-one. These studies are crucial for understanding the structural characteristics that influence the biological activity of these compounds, with implications for the design of safer and more effective psychostimulants (Nycz et al., 2011).

Safety And Hazards

While specific safety and hazard information for “1-(3,5-Dimethylphenoxy)propan-2-one” is not available, similar compounds like “1-(2,6-Dimethylphenoxy)propan-2-one” are labeled with a warning signal word and hazard statements H315 and H319 . These statements indicate that the compound causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(3,5-dimethylphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTWPARMSCBQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309049
Record name AB-131/42301676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenoxy)propan-2-one

CAS RN

18621-26-6
Record name NSC210927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AB-131/42301676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 Grams (28 mmol) of 1-methyl-2-(3,5-dimethylphenoxy)ethanol was dissolved in 10 ml of tetralin, and 0.5 g of a copper-chromium catalyst (203 SD, supplied by Nikki Chemical Co., Ltd.) was added. The resultant mixture was stirred under a nitrogen current (0.1 liter/minute) at 210° C. for 8 hours. The catalyst was removed by filtration, and the filtrate was distilled under reduced pressure to give 3.41 g of 1-(3,5-dimethylphenoxy)-2-propanone (boiling point: 88° C./0.35 mmHg, yield 69%).
Quantity
28 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.